
2-Nitrobenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitrobenzofuran and its derivatives has been explored through various methodologies. One approach involves the double functionalization of 2′-amino-biphenyl-2-ols for the synthesis of functionalized 4-nitro-dibenzofurans, utilizing NaNO2 in trifluoroacetic acid (TFA) and water, highlighting a combination of nitration and cycloetherification reactions (Kumar et al., 2015). Additionally, a diastereo- and enantioselective dearomative [3 + 2] cycloaddition reaction of 2-nitrobenzofurans with 3-isothiocyanato oxindoles has been developed, providing a practical access to spirooxindoles containing a 2,3-dihydrobenzofuran motif with excellent diastereo- and enantioselectivities (Zhao et al., 2018).
Molecular Structure Analysis
X-ray crystal structure studies have established the position of the nitro group in several dibenzofurans, aiding in the understanding of the molecular structure and reactivity of these compounds (Kumar et al., 2015). The electronic and steric effects imposed by the nitro group play a significant role in determining the reactivity and selectivity in subsequent chemical transformations.
Chemical Reactions and Properties
2-Nitrobenzofurans participate in various chemical reactions, including Diels-Alder reactions, which have been explored as a method for the simple synthesis of dibenzofurans. The nitro group acts as a strong electron-acceptor, enhancing the dienophilic character of these compounds, making them suitable for polar thermal Diels-Alder reactions with normal electron demand (Della Rosa et al., 2011). Additionally, the direct access to 3-thioether-substituted dihydrofuro[2,3-b]benzofurans via tandem reactions of sulfur ylides and 2-nitrobenzofurans has been achieved, presenting a high atom economy and demonstrating the versatility of 2-nitrobenzofurans in organic synthesis (Qiu et al., 2023).
Scientific Research Applications
Antibacterial Activity
2-Nitrobenzofuran derivatives exhibit significant antibacterial properties. For instance, certain 2-methylbenzofurans, including 2-Methyl-3-nitrobenzofuran and its analogs, have been found to be bacteriostatic, showing a spectrum of activity similar to nitrofurazone. These compounds display activity against strains of E. coli and are more potent in minimal media than in Penassay broth (Powers, 1976).
Synthesis and Chemical Reactions
This compound has been studied for its role in Diels–Alder reactions. It acts as a dienophile in polar thermal Diels–Alder reactions with normal electron demand, facilitating the preparation of various organic compounds with heteroatom rings. The electron-acceptor character of the nitro group enhances these reactions (Della Rosa et al., 2011).
Radiosensitizing Effects
A study on 2-nitrobenzofurans showed potential as radiosensitizers, based on investigations in aqueous solutions and yeast survival studies. These compounds, having antibacterial and antiparasitic properties, demonstrated significant radiosensitizing effects (Averbeck et al., 1982).
Applications in Organic Chemistry
The organocatalyzed dearomative aza-Michael/Michael addition cascade of 2-nitrobenzofurans has been developed to access optically active tetrahydrobenzofuro[3,2-b]quinolines. This method is the first asymmetric dearomative cascade reaction of 2-nitrobenzofurans starting with aza-Michael addition, showing promise in organic synthesis (Zhou et al., 2019).
Synthesis of Dibenzofurans
This compound is used in the synthesis of dibenzofurans via cycloaddition reactions. This process involves a sequence that starts with a polar Diels-Alder reaction and concludes with the extrusion of the nitro group under thermal conditions, offering a simple method for preparing dibenzofurans (Mancini et al., 2009).
Chemosensor and Adsorbent Applications
Nitrobenzofuran-functionalized Ni@SiO2 core/shell magnetic nanoparticles have been prepared for detecting and removing metal ions like Cu2+ in drinking water and human blood. This highlights its application in environmental and health safety areas (Park et al., 2010).
Mechanism of Action
Target of Action
2-Nitrobenzofurans exhibit diverse biological activity . They have been found to have antimicrobial activity against Helicobacter pylori, act as radiosensitizing agents, and regulate the HNF4α receptor .
Mode of Action
It is known that these compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
2-Nitrobenzofurans are involved in various biochemical pathways. They are valuable substrates for effecting dearomatization of the furan ring . Due to the high activity of the double bond in the 2-nitrofuran ring, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes resulting in a rich spectrum of functionalized derivatives .
Result of Action
2-Nitrobenzofurans have been found to exhibit diverse biological activity. For example, some derivatives possess genotoxic properties, whereas methoxy-2-nitronaphtho[2,1-b]furan is one of the strongest known mutagens for mammalian cells . Synthetic calanolide exhibits antituberculous activity, while a number of 2-nitroarenofurans exhibit antiparasitic activity .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzofuran plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, it acts as a radiosensitizing agent by interacting with proteins involved in DNA repair mechanisms . The compound also regulates the activity of the HNF4α receptor, a nuclear receptor involved in the regulation of gene expression . These interactions highlight the versatile biochemical properties of this compound.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . For instance, this compound inhibits the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it activates certain signaling pathways by binding to receptors and modulating their activity . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Over time, the compound’s effects on cellular function may diminish due to its degradation or metabolism . Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . For example, this compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making them critical considerations in its biochemical analysis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments . These factors determine the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns influence the compound’s biological activity and its ability to modulate cellular processes.
properties
IUPAC Name |
2-nitro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZMTXPFGDUHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186750 | |
| Record name | 2-Nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33094-66-5 | |
| Record name | 2-Nitrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33094-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33094-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Nitrobenzofuran is C8H5NO3, and its molecular weight is 163.13 g/mol.
A: While specific data isn't detailed in the provided abstracts, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize this compound. [, , ] These techniques help determine structural features, functional groups, and molecular weight confirmation.
A: Yes. [, ] The strong electron-withdrawing nitro group at the 2-position makes this compound a suitable dienophile in Diels-Alder reactions, especially those with normal electron demand. This property allows for the synthesis of diverse dibenzofurans. The nitro group can be subsequently eliminated thermally, offering a route to further functionalization. [, ]
A: Dearomatization reactions disrupt the aromaticity of a compound, often leading to the formation of new rings and stereocenters. This compound, being electron-deficient due to the nitro group, readily undergoes various dearomative reactions. Examples include dearomative Michael additions, [, , ] [3+2] cycloadditions, [, , , , , , , , , ] and [4+2] annulations. [] These reactions provide efficient routes to complex, polycyclic structures with potential biological applications.
A: this compound derivatives have shown promise as antimicrobial agents, [, ] including activity against bacteria, parasites (like trichomonas and amoebas). [, , , , , ] Some derivatives have also been investigated for their potential as radiosensitizers, [, ] enhancing the effectiveness of radiotherapy in cancer treatment.
A: While a detailed understanding requires further investigation, the position and type of substituents on the benzofuran ring system significantly influence the biological activity of this compound derivatives. [, , , ] For instance, the presence of methoxy groups can impact antimicrobial activity. [] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific therapeutic applications.
A: The provided abstracts focus on the synthesis and reactivity of 2-Nitrobenzofurans. Thorough toxicological investigations are essential to assess the safety profile of this class of compounds for potential therapeutic use. [, ] Factors like dose, route of administration, and metabolic fate will influence toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



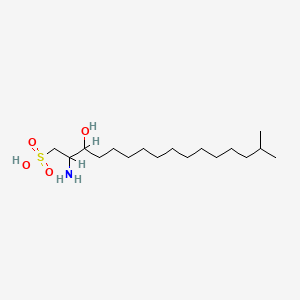
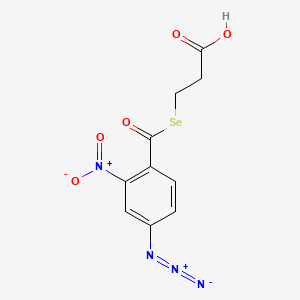
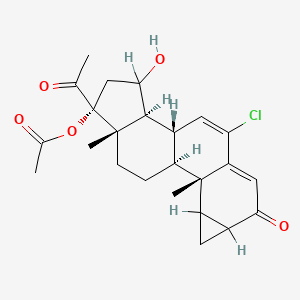
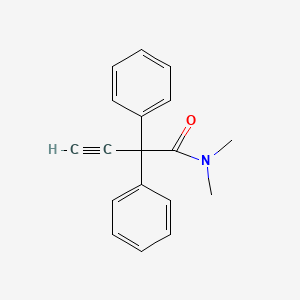
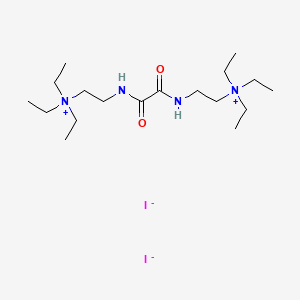
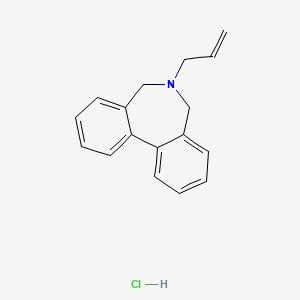

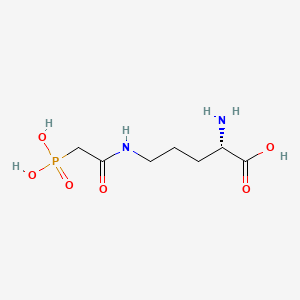

![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)

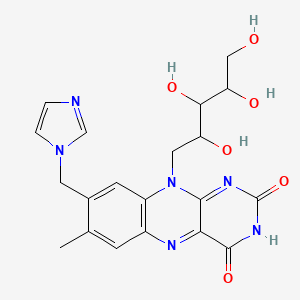
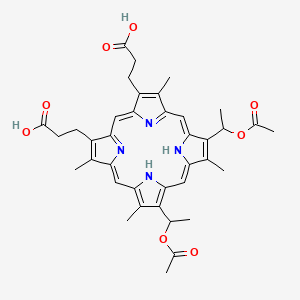
![3-[3-(Methylamino)propylamino]propane-1-thiol](/img/structure/B1220381.png)